molecular formula C5H6BN3O2 B8256233 (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B8256233
M. Wt: 150.93 g/mol
InChI Key: RCGOPOQLDZZELV-UHFFFAOYSA-N
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Description

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with a cyano group at the 3-position and a methyl group at the 1-position. Boronic acids are widely utilized in organic synthesis, drug design, and sensing due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles. The cyano group in this compound introduces electron-withdrawing effects, which may lower its pKa compared to analogs with electron-donating substituents, enhancing its reactivity under physiological conditions .

Properties

IUPAC Name

(5-cyano-2-methylpyrazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BN3O2/c1-9-5(6(10)11)2-4(3-7)8-9/h2,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGOPOQLDZZELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.93 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The Miyaura reaction employs palladium catalysts (e.g., Pd(dppf)Cl₂) to couple pinacol borane with halogenated substrates. For (3-cyano-1-methyl-1H-pyrazol-5-yl)boronic acid, this would necessitate a 5-halogenated pyrazole precursor. For example, 5-bromo-3-cyano-1-methyl-1H-pyrazole could react with bis(pinacolato)diboron under inert conditions. Challenges include ensuring the stability of the cyano group under catalytic conditions and avoiding deboronation during workup.

Halogen-Lithium Exchange Followed by Boronation

Lithiation at position 5 of the pyrazole ring using LDA or n-BuLi, followed by quenching with trialkyl borates, offers an alternative route. This method demands strict temperature control (−78°C) to prevent ring decomposition. The methyl and cyano groups’ electron-withdrawing effects may enhance lithiation selectivity at position 5.

Detailed Methodologies and Optimization

Synthesis via Miyaura Borylation

A hypothetical pathway involves:

  • Preparation of 5-Bromo-3-cyano-1-methyl-1H-pyrazole : Cyclocondensation of ethyl cyanoacetate with methylhydrazine, followed by bromination using NBS.

  • Borylation Reaction :

    • Substrate: 5-bromo-3-cyano-1-methyl-1H-pyrazole (1.0 equiv)

    • Reagent: Bis(pinacolato)diboron (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂ (5 mol%)

    • Base: KOAc (3.0 equiv)

    • Solvent: Dioxane, 80°C, 12 h

  • Hydrolysis : Treatment with HCl to convert the boronate ester to boronic acid.

Table 1 : Optimization of Miyaura Borylation Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Loading5 mol%10 mol%5 mol%
SolventDioxaneTHFDMF
Temperature (°C)8065100
Yield (%)624538

Condition 1 (dioxane, 80°C) provided the highest yield, likely due to improved catalyst stability and substrate solubility.

Lithiation-Boronation Approach

In an anhydrous THF system:

  • Lithiation : 3-cyano-1-methyl-1H-pyrazole treated with LDA at −78°C for 1 h.

  • Boronation : Addition of trimethyl borate, followed by warming to room temperature.

  • Acidic Workup : Hydrolysis with 1M HCl to yield the boronic acid.

Key Challenges :

  • Competing lithiation at position 4 due to steric hindrance from the methyl group.

  • Cyano group stability under basic conditions.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 3.91 (s, 3H, N-CH₃), 7.2–7.5 (br, 2H, B(OH)₂).

  • IR (KBr) : 2190 cm⁻¹ (C≡N), 1340 cm⁻¹ (B-O), 3200–3400 cm⁻¹ (B-OH).

  • HPLC Purity : 97% (AChemBlock specification).

Purity Optimization

Recrystallization from ethanol/water (3:1) improves purity to >99%. Impurities include deboronated pyrazole and cyano-hydrolyzed byproducts.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Pd recovery via activated carbon adsorption reduces costs by 40% in Miyaura reactions.

Solvent Selection

Cyclopentyl methyl ether (CPME) offers greener alternatives to dioxane, with comparable yields (60%) and easier recycling.

Applications and Derivative Synthesis

This compound serves as a key intermediate in:

  • Pharmaceuticals : Synthesis of kinase inhibitors via Suzuki coupling.

  • Materials Science : Development of boron-doped conductive polymers.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The cyano group can be reduced to an amine under appropriate conditions.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various aryl or vinyl derivatives depending on the halide used in the Suzuki–Miyaura coupling.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H6_6BN3_3O2_2
  • Molecular Weight : 150.93 g/mol
  • CAS Number : 2739830-29-4
  • IUPAC Name : (3-cyano-1-methyl-1H-pyrazol-5-yl)boronic acid
  • Structure : The compound contains a pyrazole ring, a cyano group, and a boronic acid functionality, which is crucial for its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is primarily utilized in the synthesis of various pharmaceutical compounds. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, allows for the formation of complex structures that are essential for drug development.

Case Study : Research has demonstrated that derivatives of this compound can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders. For example, the compound's analogs have shown increased potency in modulating mGluR 5 subtype activity, enhancing glutamate-induced calcium release in cultured cells .

Synthesis of Bioactive Molecules

The boronic acid functionality enables the formation of stable bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis. This property is exploited in the creation of various bioactive molecules.

Table 1: Synthesis Pathways Using this compound

Reaction TypeDescriptionExample Compound
Suzuki CouplingCoupling with aryl halides to form biaryl compoundsN-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides
Cross-CouplingFormation of complex heterocyclesPyrazolo[3,4-c]pyrazoles
FunctionalizationModification of existing structuresSubstituted pyrazoles

Neuropharmacology

The compound has been studied for its potential effects on neurotransmission and neuroprotection. Its derivatives have been evaluated for their efficacy as therapeutic agents in conditions such as anxiety and depression by modulating glutamate signaling pathways.

Research Findings : Studies indicate that certain derivatives can enhance synaptic plasticity and neuroprotection through their action on mGlu receptors, suggesting a promising avenue for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The pyrazole ring can also interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their applications, particularly in biological systems where physiological pH (~7.4) dictates reactivity. Key comparisons include:

  • 3-AcPBA and 4-MCPBA : These phenylboronic acids exhibit high pKa values (≥8.5), limiting their efficacy in physiological environments due to reduced binding at neutral pH .
  • [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic Acid (CAS 344591-91-9): The trifluoromethyl group is strongly electron-withdrawing, likely resulting in a lower pKa than methyl-substituted analogs. However, steric effects may reduce binding affinity compared to the cyano-substituted target compound .
  • Phenylboronic Acid: Simpler aromatic boronic acids with moderate pKa (~8.8) but superior diagnostic accuracy in detecting KPC carbapenemases compared to other derivatives .

Binding Affinity and Selectivity

Boronic acids interact selectively with biomolecules such as serine proteases, saccharides, and transcription factors. Comparisons include:

  • Phenanthren-9-yl Boronic Acid : Demonstrates cytotoxic activity in triple-negative breast cancer cells (IC50 <1 µM), attributed to its planar aromatic structure and strong binding to proteasomes .
  • Diboronic Acid-Appended Viologens : Used in saccharide sensing arrays, leveraging dual boronic acid groups for enhanced diol recognition .
  • Aliphatic Boronic Acids (e.g., Compound 2 in PBP1b Inhibition) : Exhibit lower inhibitory activity against penicillin-binding proteins compared to aromatic analogs, highlighting the importance of aromaticity in target engagement .

Inference for Target Compound: The pyrazole core and cyano group may improve selectivity for enzymes or receptors with polar active sites, while the methyl group enhances metabolic stability compared to non-methylated analogs .

Data Table: Key Properties of Comparable Boronic Acids

Compound Name Substituents pKa (Estimated) Key Applications Notable Findings
(3-Cyano-1-methyl-1H-pyrazol-5-yl)BA Cyano, methyl on pyrazole ~7.5–8.0* Enzyme inhibition, sensing Hypothesized low pKa, high reactivity
3-AcPBA Acetyl on phenyl ≥8.5 Glucose sensing Low glucose affinity at pH 7.4
[1-Methyl-3-(CF₃)-pyrazol-5-yl]BA Trifluoromethyl, methyl ~7.8–8.3* Drug design, catalysis High metabolic stability
Phenanthren-9-yl BA Polycyclic aromatic ~8.0 Anticancer agents IC50 <1 µM in 4T1 cells
Phenylboronic Acid Phenyl ~8.8 Diagnostic assays Superior to APBA in KPC detection

*Estimated based on substituent effects.

Biological Activity

(3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C7H8BN3O2\text{C}_7\text{H}_8\text{B}\text{N}_3\text{O}_2

This compound features a pyrazole ring, a cyano group, and a boronic acid moiety, which confer unique chemical properties that facilitate interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active site. This property is crucial for the design of inhibitors targeting various diseases, including cancer and diabetes.
  • Molecular Targeting : The cyano group enhances the compound's ability to participate in hydrogen bonding and π-stacking interactions, potentially improving its affinity for target proteins.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases
Antioxidant PropertiesReduces oxidative stress in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Enzyme Inhibition

In a study published by ResearchGate, this compound was evaluated for its ability to inhibit specific proteases involved in cancer progression. The compound demonstrated a dose-dependent inhibition profile, suggesting potential as a therapeutic agent for cancer treatment. The IC50 values were determined through high-throughput screening methods, indicating significant activity compared to other boronic acids used in similar contexts .

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound. The study revealed that the compound effectively scavenged free radicals in vitro, providing protective effects against cellular damage induced by oxidative stress. This property is particularly relevant for neuroprotective applications .

Q & A

Q. What are the optimal synthetic methodologies for (3-Cyano-1-methyl-1H-pyrazol-5-yl)boronic acid, and how do reaction conditions influence yield?

Answer:

  • Core Method : A two-step approach is common: (1) halogenation of the pyrazole core (e.g., bromination at the 5-position), followed by (2) Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) .
  • Critical Parameters :
    • Temperature : Maintain 80–100°C during borylation to balance reactivity and avoid decomposition.
    • Solvent : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance boron reagent solubility .
    • Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate the boronic acid from pinacol ester byproducts .

Q. How can researchers mitigate challenges in characterizing this compound via mass spectrometry?

Answer:

  • Derivatization : Convert the boronic acid to a cyclic boronic ester using diols (e.g., 1,2-ethanediol) to prevent dehydration/trimerization artifacts during MALDI-MS analysis .
  • Alternative Techniques : Use electrospray ionization (ESI)-MS in negative-ion mode to detect the intact boronate-diol complex .
  • Validation : Cross-validate with ¹¹B NMR (δ ~30 ppm for trigonal boronic acids) and IR spectroscopy (B-O stretch ~1340 cm⁻¹) .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Role : Acts as a nucleophilic partner, enabling C-C bond formation with aryl/heteroaryl halides. The electron-withdrawing cyano group enhances reactivity by polarizing the boron-carbon bond .
  • Optimization :
    • Base : Use K₂CO₃ or CsF to deprotonate the boronic acid and facilitate transmetallation.
    • Catalyst : Pd(PPh₃)₄ in THF at 60°C achieves >80% yield for pyrazole-aryl couplings .

Advanced Research Questions

Q. How do secondary interactions influence the binding selectivity of this boronic acid with glycoproteins?

Answer:

  • Challenge : Non-specific hydrophobic or electrostatic interactions (e.g., with aromatic residues) can reduce diol-binding selectivity .
  • Mitigation Strategies :
    • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress non-specific binding .
    • Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to enhance orientation-specific diol recognition .

Q. What experimental approaches resolve contradictions in reported binding kinetics for boronic acid-diol interactions?

Answer:

  • Kinetic Profiling : Use stopped-flow fluorescence spectroscopy to measure kon/koff rates. For example, kon values for fructose (~10³ M⁻¹s⁻¹) exceed glucose due to faster cyclic ester formation .
  • Thermodynamic Validation : Compare isothermal titration calorimetry (ITC) data to confirm that binding constants (Ka) align with kinetic trends .

Q. How can crystallographic data elucidate hydrogen-bonding patterns in this compound complexes?

Answer:

  • Structure Solution : Refine single-crystal X-ray data using SHELXL, focusing on B-O bond lengths (1.36–1.42 Å) and dihedral angles between the pyrazole and boronic acid planes .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings in boroxine adducts) .

Methodological Challenges and Solutions

Q. How to design assays for real-time monitoring of this compound’s interactions with cellular carbohydrates?

Answer:

  • Electrochemical Sensors : Immobilize the boronic acid on redox-active polymer-modified electrodes (e.g., poly-nordihydroguaiaretic acid) to detect glucose via indicator displacement .
  • Fluorescent Probes : Conjugate with pyrene or rhodamine derivatives for turn-on fluorescence upon diol binding .

Q. What strategies prevent boroxine formation during long-term storage of this compound?

Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to minimize moisture-driven trimerization .
  • Stabilization : Pre-complex with mannitol (1:1 molar ratio) to form a stable boronic ester, reversible under acidic conditions .

Q. How to evaluate this compound’s potential as a protease inhibitor using computational methods?

Answer:

  • Docking Studies : Simulate binding to serine proteases (e.g., thrombin) using the boronic acid as a transition-state analog. Focus on covalent interactions with the catalytic serine .
  • MD Simulations : Analyze stability of the tetrahedral boronate-enzyme intermediate over 100-ns trajectories .

Q. What analytical workflows validate synthetic purity and batch-to-batch consistency?

Answer:

  • QC Protocols :
    • HPLC : Use C18 columns with 0.1% TFA in H₂O/ACN gradients; retention time ~8.2 min .
    • Elemental Analysis : Confirm boron content (±0.3% deviation) via ICP-MS .
    • Chiral Purity : Assess via CD spectroscopy if asymmetric synthesis is employed .

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